Journal Name:Instruments and Experimental Techniques
Journal ISSN:0020-4412
IF:0.526
Journal Website:http://www.springer.com/physics/applied+%26+technical+physics/journal/10786
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:145
Publishing Cycle:Bimonthly
OA or Not:Not
Development of a new approach for rapid identification and classification of uranium ore concentrate powders using textural and spectroscopy signatures
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.chemolab.2023.104858
Recently, a concept for a new approach for rapid identification of uranium ore concentrate (UOC) powders using colour, textural and spectroscopy signatures was developed using a sample dataset consisting of 79 industrial uranium ore concentrate powders produced by different production routes at different facilities. The samples were first grouped into six different predefined colour categories using a colour-based classification model previously developed. In this study, a machine learning approach was used to develop supervised texture- and spectroscopy-based classification models for each colour category of uranium ore concentrates.Scanning electron microscopy images of the UOC samples were collected at 100x, 250x, 500x/1000× magnifications. A total of 524 texture features describing sample morphology were extracted from each image using First Order Statistics (FOS), Grey Level Co-Occurrence Matrix (GLCM), Grey Level Run Length Matrix (GLRLM), Grey Level Size Zone Matrix (GLSZM), Locally Binary Pattern (LBP) and Angle Measure Technique (AMT) textural feature extraction algorithms. Hyperspectral images of the samples were collected in the wavelength range 900–1700 nm and the mean spectrum of each sample was calculated, giving the spectral features of the UOCs. The texture and spectral features were used as input to the machine learning approach which consisted of a feature reduction step to identify discriminatory features and a classification step to provide the texture- and spectroscopy-based models. An average prediction accuracy of 82% and 97% were obtained for the texture- and spectral-based classification models, respectively, on hold-out test sets. The feature reduction step identified two new nuclear forensics signatures, consisting of 3–7 texture (morphological) characteristics and 2–6 characteristic wavelengths, respectively.This new approach enables rapid classification of unknown uranium ore concentrate powders using only their textural and hyperspectral images. By combining the classification results from the two models, the most probable production process and chemical composition can be identified, and the provenience of the seized sample can be narrowed down to a few matching possibilities. Moreover, after the image acquisition, the models can provide results in less than 2 min speeding up the investigation procedure, a key factor when a nuclear security event occurs.
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Investigation of process history and underlying phenomena associated with the synthesis of plutonium oxides using Vector Quantizing Variational Autoencoder
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.chemolab.2023.104909
Accurate, high-throughput, and unbiased analysis of plutonium oxide particles is necessary for analysis of the underlying phenomena associated with the process parameters involved in its synthesis. Compared to qualitative and taxonomic descriptors, quantitative descriptors of particle morphology using scanning electron microscopy (SEM) have shown success in analyzing process parameters of uranium oxides. Among other candidates, a neural network called Vector Quantized Variational Autoencoder (VQ-VAE) has shown the ability to quantitatively describe particle morphology with >85% accuracy from uranium oxide processing routes. In this study, we utilized VQ-VAE to analyze synthesized plutonium dioxide (PuO2) particles to investigate the underlying phenomena and predict its process parameters. The surface morphology of PuO2 powders calcined from plutonium oxalates precipitated under varying synthesis conditions related to concentrations, temperature, addition and digestion times, precipitant feed, and strike order was performed using SEM. A pipeline was developed to extract and quantify useful images of individual particles with VQ-VAE which was followed by further reduction of the dimensionality of the feature space using a bottlenecking neural network fit to perform multiple classification tasks simultaneously. The reduced feature space could predict process parameters for a single particle with >80% accuracy for some parameters. It also demonstrated potential in successfully grouping particles with similar surface morphology. The clustering and classification results revealed valuable information regarding the chemical process parameters that predominantly influence the PuO2 particle morphology, which includes strike order and oxalic acid feed stock, respectively. Repeating the analysis with multiple particles improved the classification accuracy of each process parameter compared to results yielded using single particle, with statistically significant results being yielded with as few as four particles.
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BO-densenet: A bilinear one-dimensional densenet network based on multi-scale feature fusion for wood NIR classification
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.chemolab.2023.104920
With the rapid development of deep learning techniques, convolutional neural networks have been widely used in the field of spectroscopy. In this paper, a bilinear branching Densenet network model (BO-Densenet) based on multi-scale feature fusion is constructed by applying a one-dimensional convolutional neural network to classify six woods: Tung wood, Balsa wood, Poplar wood, PVA-modified Poplar wood, Nano-silica-sol modified Poplar wood, and PVA-Nano-silica-sol modified Poplar wood. The results show that BO-Densenet achieves 98.90% accuracy in classification on the test set, which is higher than 82.09% of Partial Least Squares, and also higher than 89.88% of Lenet, 93.56% of Alexnet, 94.12% of Resnet-18 and 96.69% of Densenet-40 when compared with other deep learning algorithms. This shows that the BO-Densenet proposed in this paper can accurately achieve wood classification and has potential application prospects.
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Likelihood ratio-based probabilistic classifier
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.chemolab.2023.104862
Modern classification methods are likely to misclassify samples with rare but class-specific data that are more similar (less distant) to the data of another than the original class. This is because they tend to focus on the majority of data, leaving the information provided by the rare data practically ignored. Nevertheless, it is an invaluable source of information that should support classification of samples with such data, despite their low frequency. Current solutions considering the rarity information involve likelihood ratio models (LR). We intend to modify the existing LR models to establish the class membership for the analysed samples by comparing them with the samples of known class label. If two compared samples show similarities of rare but class-specific features it makes the analysed sample much more likely to be a member of this class than any other class, even when its features are less distant to the features of most samples from other classes. The fundamental advantage of the developed methodology is inclusion of information about rare, class-specific features, which is neglected by ordinary classifiers. Converting LR values into probabilities with which a sample belongs to the classes under consideration, generates a powerful tool within the concept of probabilistic classification.
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Quantitative analysis of heavy metals in soil by X-ray fluorescence with improved variable selection strategy and bayesian optimized support vector regression
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-04-28 , DOI: 10.1016/j.chemolab.2023.104842
As a sensitive analytical technique, x-ray fluorescence (XRF) has received increasing attention in elemental analysis applications. In this paper, XRF technique coupled with improved variable selection strategy and bayesian optimized support vector regression was proposed for predicting heavy metals in the soil. First of all, an iterative variational mode decomposition (VMD) framework was provided to tackle continuous background interference in the XRF spectra of soil. The corrected spectra were then utilized for quantitative analysis of heavy metals. Aiming to implement accurate heavy metal prediction, we resorted to support vector regression (SVR) to establish the non-linear model. Combined with Bayesian optimization algorithm, the bayesian optimized SVR (BO-SVR) with optimal hyperparameters was obtained. However, severe collinearity between input variables can affect the accuracy and stability of the model. Towards this, the research utilized sensitivity analysis as the variable selection approach prior to BO-SVR prediction of XRF data sets. The experimental results revealed that BO-SVR assisted with VMD and sensitivity analysis yielded the best model outcome. Moreover, considerable contributions were observed by employing sensitivity analysis. It showed Rp2 of 0.9472 (for Cu), 0.7534 (for As), 0.9374 (for Zn), and 0.9283 (for Pb), and RMSEP of 58.0472 (for Cu), 16.5271 (for As), 63.2069 (for Zn) and 64.0662 (for Pb) without using variable selection technique. Resorting to sensitivity analysis, the Rp2 of Cu, As, Zn and Pb achieved 0.9918, 0.9526, 0.9611 and 0.9541, respectively and the RMSEP of Cu, As, Zn and Pb achieved 22.8803, 11.6868, 38.8753 and 32.9387, respectively. The results of this study clearly illustrated that the proposed model is an effective method for the analysis of heavy metals in soil.
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Redundancy analysis includes analysis of variance-simultaneous component analysis (ASCA) and outperforms its extensions
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.chemolab.2023.104898
Chemometrics and statistical ecology share interest in the analysis of multivariate data. In ecology, unconstrained and constrained ordination are popular methods to analyze and visualize multivariate data, with principal component analysis (PCA) and redundancy analysis (RDA) as prototype methods. Constraints give more insight and power by focusing on the response of the variables to particular external predictors or experimental factors, after optional adjustment for covariates. In chemometrics, analysis of variance - simultaneous component analysis (ASCA) was proposed decades later, with particular emphasis on the multivariate main and interaction effects in factorial experiments. This paper shows the similarities and differences between ASCA, its extensions, and (partial) RDA, alias reduced-rank regression. ASCA and RDA (understood as a sequence of partial RDAs, just as ASCA uses a sequence of PCAs) are shown to be mathematically identical for equireplicated designed experiments. Differences appear with unequal replication. As a corollary we show that, with equal replication, a particularly attractive form of ASCA, which displays a main effect together with an interaction, is a special case of principal response curve analysis. RDA is a least-squares method and uses the optimal weights in the dimension reduction of the treatment effects, whereas ASCA extensions for unbalanced data use alternative, sub-optimal weights.
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Simultaneous fault detection and isolation based on multi-task long short-term memory neural networks
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.chemolab.2023.104881
Fault detection and isolation are two significant problems in process monitoring. However, due to the complicated relationships between the process variables, it becomes a challenging problem to build a model to capture the complicated relationship between process variables and perform fault detection and isolation based on the model. This paper proposes an advanced model, called multi-task long short-term memory (MTLSTM) neural networks, that can capture the most complicated relationships between process variables and a simultaneous fault detection and isolation approach based on MTLSTM neural networks. The proposed simultaneous fault detection and isolation approach takes a sparse autoencoder (SAE) to extract features from the measurements of process variables. Then, a long short-term memory neural network is trained on the extracted features with a multi-task learning strategy. Compared with the traditional multivariate statistical models (MVSM) such as principal component analysis and independent component analysis models, the MTLSTM neural networks can capture the nonlinear autocorrelations of process variables and correlations between process variables and perform fault detection and isolation for an industrial process simultaneously. To demonstrate the advantages and superiority of the proposed simultaneous fault detection and isolation approach, a case study on fault detection and isolation for the penicillin fermentation process is carried out. Case study results show that the proposed approach significantly outperforms existing fault detection and isolation approaches.
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Monitoring of multivariate calibration models in the absence of new reference values: The regression case
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.chemolab.2023.104884
Multivariate calibration models are one of the most predominant tools in analytical chemistry for the non-destructive quantification of constituents. While pipelines, methods, and software are widely available for training calibration models, the monitoring strategies to track the prediction performance in time are still limited and are one of the emerging research topics in chemometrics and machine learning. Moreover, for the sake of efficiency, the development of modern monitoring strategies requires tools that do not require new reference values at each time point. The current study addresses the problem of monitoring calibration models for regression. We present a monitoring paradigm and propose two methods to monitor the performance of the model. The two methods focus on bias drift and spectral variation drift. We present the derivation of the methods and their application to two real case studies from the agrofood industry involving milk composition and apple harvesting. Conclusions and recommendations are presented for practitioners, as well as views for future work in this domain of research.
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1H NMR, FAAS, portable NIR, benchtop NIR, and ATR-FTIR-MIR spectroscopies for characterizing and discriminating new Brazilian Canephora coffees in a multi-block analysis perspective
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.chemolab.2023.104907
Different analytical techniques, mixing single and multi-block chemometric analyses in supervised and unsupervised approaches, and the selection of variables in the coffee discrimination domain have been reported. Molecular and atomic spectroscopic techniques (1H NMR, portable NIR, benchtop NIR, ATR-FTIR-MIR, and FAAS) were used to characterize and discriminate Brazilian Canephora coffees of specific producers, including two with geographical indication, and also to differentiate them from the Arabica. The sample set comprised 100 Canephora samples of different geographical origins in Brazil (Conilon from Espírito Santo, Amazonian Robusta from indigenous and non-indigenous producers of Rondônia, and Conilon from Bahia) and Arabica coffee (25 samples). ComDim exploratory multi-block analysis was first used to evaluate the contributions of all the different data blocks that characterized the samples and determine the calibration and validation sets. Multi-block discrimination by the SO-PLS-LDA was then used to validate the feasibility of discrimination, and to identify the relevant analytical techniques. The discrimination based on all the blocks presented 100% correct discrimination on training, cross-validation, and test sets, and suggested that only a single block (benchtop NIR) is needed to achieve a perfect discrimination. PLS-DA was then applied to the data from portable NIR to evaluate whether comparable performances could be achieved; all test samples were correctly discriminated with the exception of two Robusta Amazônico from non-indigenous producers and two Conilon from Espírito Santo, indicating that very accurate results can be obtained also using a portable instrument. Finally, the use of CovSel-DA allowed the discrimination to be optimized on the most cost-effective analytical technique (portable NIR). CovSel-LDA models selected the best variables for benchtop and portable NIR, impacting positively portable NIR performance and suggesting that portable NIR could bring comparable or at least only slightly worse performance than benchtop NIR for discrimination.
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PLS1-MD: A partial least squares regression algorithm for solving missing data problems
Instruments and Experimental Techniques ( IF 0.526 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.chemolab.2023.104876
In this article, we propose a methodology that modifies the partial least squares (PLS) regression algorithm. Certain steps of the algorithm are adjusted to address the estimation problem in multiple linear regression when there are missing data (MD). The modified algorithm is called PLS1-MD and is based on the available data principle, allowing for multiple regression analysis even when there are missing values in the response or some of the explanatory variables, without the need for imputation. PLS1-MD can be applied under conditions of multicollinearity (where the explanatory variables are correlated, resulting in linear combinations among columns of the design matrix) and high dimensionality (where the number of individuals is less than the number of variables). The PLS1-MD algorithm ensures orthogonality, orthonormality of the coefficient vector, and optimality at each stage. The procedure is illustrated using the Cornell and Yarn datasets, which are widely known in the context of PLS1 regression. For this purpose, 10% of the data is randomly deleted and labeled as MD. The results indicate that the estimates obtained with the PLS1-MD algorithm are very similar to those generated when applying PLS1 to the set of observations with no MD. This new algorithm does not require imputing missing values, thus preserving the properties of centrality and orthogonality. We compare the results obtained using our approach with those obtained using the R libraries named pls and plsdepot. Under the scenario of no MD, we obtain the same results. In the presence of MD, the library pls cannot be used and only plsdepot solves the problem when there are MD in the explanatory variables.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, MULTIDISCIPLINARY 工程:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.90 23 Science Citation Index Science Citation Index Expanded Not
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https://www.springer.com/physics/applied+&+technical+physics/journal/10786